![molecular formula C16H22N2O B125241 (1R,2R,5R)-2,6,6-Trimethyl-3-(pyridin-3-ylmethylimino)bicyclo[3.1.1]heptan-2-ol CAS No. 918625-33-9](/img/structure/B125241.png)

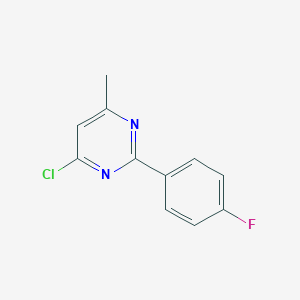

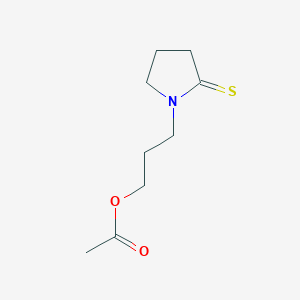

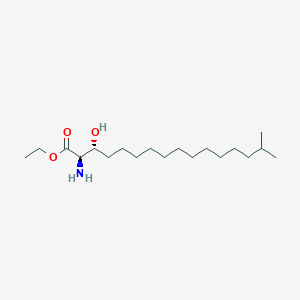

(1R,2R,5R)-2,6,6-Trimethyl-3-(pyridin-3-ylmethylimino)bicyclo[3.1.1]heptan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

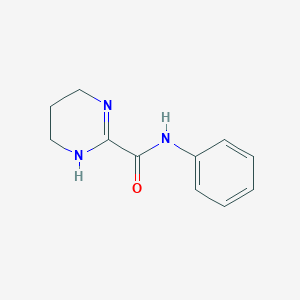

(1R,2R,5R)-2,6,6-Trimethyl-3-(pyridin-3-ylmethylimino)bicyclo[3.1.1]heptan-2-ol, commonly referred to as (R,R,R)-TMP, is a bicyclic organic compound that has been studied extensively in recent years. It has been found to have a wide range of applications in the fields of scientific research, including biochemistry, physiology, and drug design.

Applications De Recherche Scientifique

Hybrid Catalysts in Medicinal and Pharmaceutical Industries

The pyranopyrimidine core, closely related to the chemical structure of interest, is significant for medicinal and pharmaceutical applications due to its bioavailability and broad synthetic utility. Recent studies emphasize the importance of hybrid catalysts, including organocatalysts, metal catalysts, and green solvents, in synthesizing pyranopyrimidine scaffolds. These catalysts facilitate the development of lead molecules by offering diverse synthetic pathways, underscoring their potential in drug synthesis and medicinal chemistry (Parmar, Vala, & Patel, 2023).

Importance in Corrosion Inhibition

Quinoline derivatives, which share structural similarities with the compound of interest, have been extensively studied for their anticorrosive properties. These derivatives form stable chelating complexes with metallic surfaces, highlighting the compound's potential application in corrosion inhibition. This area of research underscores the importance of such chemical structures in extending the lifespan of metals in various industrial applications (Verma, Quraishi, & Ebenso, 2020).

Pharmaceutical Research and Drug Development

The structural motif of bicyclo[2.2.1]heptanes, analogous to the compound , has garnered attention in pharmaceutical research. These compounds serve as test molecules for studying structure-activity relationships, indicating the potential of (1R,2R,5R)-2,6,6-Trimethyl-3-(pyridin-3-ylmethylimino)bicyclo[3.1.1]heptan-2-ol in drug development and medicinal research (Buchbauer & Pauzenberger, 1991).

Catalysis and Organic Synthesis

Compounds with pyridine moieties, akin to the chemical structure of interest, have demonstrated significant utility in catalysis and organic synthesis. Their role in forming metal complexes and facilitating asymmetric synthesis highlights their potential in developing novel synthetic strategies for constructing complex molecules (Li et al., 2019).

Antiviral and Antimicrobial Applications

The antiviral and antimicrobial activities of pyridine derivatives underscore the potential therapeutic applications of the compound . These derivatives have shown effectiveness against a range of viruses, suggesting the compound's relevance in designing new antiviral agents and contributing to the fight against infectious diseases (Alizadeh & Ebrahimzadeh, 2021).

Mécanisme D'action

Mode of Action

The mode of action generally describes a series of key events that take place at the cellular or molecular level after a living organism is exposed to a substance . These events can lead to functional or anatomical changes in the cells . .

Biochemical Pathways

The specific biochemical pathways affected by FT-0674196 are currently unknown. Biochemical pathways generally involve a series of chemical reactions occurring within a cell, and in a pathway, the product of one reaction often serves as the substrate for the next . .

Pharmacokinetics

Pharmacokinetics is a crucial aspect of drug development and involves understanding how the body affects a specific drug after administration .

Propriétés

IUPAC Name |

(1R,2R,5R)-2,6,6-trimethyl-3-(pyridin-3-ylmethylimino)bicyclo[3.1.1]heptan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O/c1-15(2)12-7-13(15)16(3,19)14(8-12)18-10-11-5-4-6-17-9-11/h4-6,9,12-13,19H,7-8,10H2,1-3H3/t12-,13-,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTPZHVGWFTXKIG-XJKCOSOUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC1C(C(=NCC3=CN=CC=C3)C2)(C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]2C[C@@H](C2(C)C)CC1=NCC3=CN=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70451388 |

Source

|

| Record name | FT-0674196 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R,5R)-2,6,6-Trimethyl-3-(pyridin-3-ylmethylimino)bicyclo[3.1.1]heptan-2-ol | |

CAS RN |

918625-33-9 |

Source

|

| Record name | FT-0674196 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

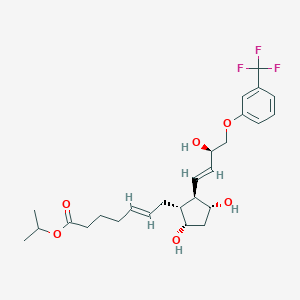

![4-[(4-Chlorophenyl)thio]-3-nitrobenzoic acid](/img/structure/B125196.png)